molecular formula C15H32O3 B12606499 1,2,3-Tris(2-methylpropoxy)propane CAS No. 916135-31-4

1,2,3-Tris(2-methylpropoxy)propane

Cat. No.: B12606499
CAS No.: 916135-31-4
M. Wt: 260.41 g/mol
InChI Key: CIDHFUQBCBSBRO-UHFFFAOYSA-N
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Description

1,2,3-Tris(2-methylpropoxy)propane is an organic compound with the molecular formula C15H32O3 It consists of a propane backbone with three 2-methylpropoxy groups attached to the 1st, 2nd, and 3rd carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tris(2-methylpropoxy)propane typically involves the reaction of glycerol with 2-methylpropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate ethers, which are then further reacted to form the final product. The reaction conditions usually include:

    Temperature: 70-90°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient mixing and reaction control. The process is optimized to maximize yield and purity while minimizing by-products. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tris(2-methylpropoxy)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions include various ethers, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Coatings and Adhesives

  • Crosslinking Agent :
    • Used as a low-temperature crosslinking agent in water-based coatings. It enhances the durability and performance of coatings by improving adhesion and resistance to environmental factors such as moisture and chemicals .
  • Leather Treatment :
    • Enhances water, wash, chemical, and high-temperature resistance in leather coatings. This application is particularly valuable in industries where leather products are exposed to harsh conditions .
  • Ink Formulation :
    • Improves the water and detergent resistance of water-based inks. This property is crucial for maintaining the integrity of printed materials when exposed to moisture .
  • Industrial Paints :
    • In water-based industrial paints, it improves water resistance, alcohol resistance, and anti-adhesion properties. This makes it an essential additive for paints used in various industrial applications .

Performance Enhancements

The compound's ability to enhance performance can be summarized in the following table:

Application AreaPerformance Enhancement
Water-based coatingsLow-temperature crosslinking
Leather coatingsImproved resistance to chemicals and heat
Water-based inksEnhanced detergent and wash resistance
Industrial paintsIncreased adhesion on non-porous substrates

Case Study 1: Water-Based Coatings

In a study examining the effects of various additives on water-based coatings, 1,2,3-Tris(2-methylpropoxy)propane was found to significantly improve adhesion properties when applied to non-porous substrates. The study demonstrated that coatings containing this compound exhibited superior performance compared to those without it.

Case Study 2: Leather Industry Applications

Research conducted on leather treatments indicated that the incorporation of this compound resulted in a marked improvement in the longevity of leather products exposed to high temperatures and moisture. The treated leather showed less degradation over time compared to untreated samples.

Case Study 3: Ink Resistance Testing

A comparative analysis of ink formulations revealed that inks containing this compound displayed enhanced resistance to washing and detergents. This property is particularly beneficial for printed materials used in outdoor settings or environments with high humidity.

Mechanism of Action

The mechanism by which 1,2,3-Tris(2-methylpropoxy)propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as drug delivery or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2,3-triyl tris(2-methylacrylate): Similar in structure but contains acrylate groups instead of ether groups.

    1,2,3-Tris(2-cyanoethoxy)propane: Contains cyanoethoxy groups, used in different applications such as battery electrolytes.

Uniqueness

1,2,3-Tris(2-methylpropoxy)propane is unique due to its specific ether groups, which provide distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.

Biological Activity

1,2,3-Tris(2-methylpropoxy)propane, also known as Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-], is a chemical compound with the molecular formula C13H28O3 and a CAS Registry Number of 16754-49-7. The compound features a central carbon atom bonded to three oxygen atoms, each connected to a 2-methylpropane group. This unique structure suggests potential biological activities and applications in various fields, including materials science and biochemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C3H7OCOC3H7OCOC3H7O\text{C}_3\text{H}_7\text{O}-\text{C}-\text{O}-\text{C}_3\text{H}_7\text{O}-\text{C}-\text{O}-\text{C}_3\text{H}_7\text{O}

This arrangement indicates that the compound may exhibit both hydrophobic and hydrophilic characteristics due to the presence of multiple ether linkages.

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary data indicate low acute toxicity levels; however, further studies are required to assess chronic exposure effects and potential bioaccumulation in aquatic organisms. The Environmental Protection Agency (EPA) has highlighted similar compounds' environmental persistence and bioaccumulation potential, which raises concerns regarding their long-term ecological impacts .

Study on Ethers in Biological Systems

A comparative analysis involving various ethers demonstrated that structural modifications significantly influence biological activity. In one study, ethers with longer hydrocarbon chains exhibited enhanced antimicrobial properties compared to their shorter counterparts . This suggests that this compound may possess similar or enhanced biological activities due to its unique structure.

Interaction with Biological Membranes

Research has shown that certain ether compounds can interact with lipid membranes, potentially altering membrane fluidity and permeability. Such interactions could lead to increased cellular uptake of therapeutic agents or enhanced antimicrobial action by disrupting bacterial cell membranes . The implications for drug delivery systems are significant.

Summary of Biological Activities

Activity Findings
AntimicrobialPotential activity against bacteria (analog studies)
ToxicityLow acute toxicity; further chronic studies needed
Membrane InteractionPossible enhancement of drug delivery via membrane disruption

Properties

CAS No.

916135-31-4

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

1-[2,3-bis(2-methylpropoxy)propoxy]-2-methylpropane

InChI

InChI=1S/C15H32O3/c1-12(2)7-16-10-15(18-9-14(5)6)11-17-8-13(3)4/h12-15H,7-11H2,1-6H3

InChI Key

CIDHFUQBCBSBRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(COCC(C)C)OCC(C)C

Origin of Product

United States

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